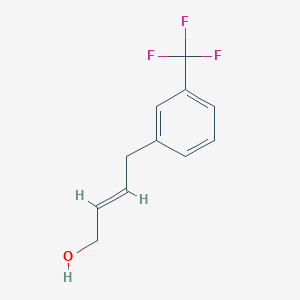

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol

CAS No.:

Cat. No.: VC15877019

Molecular Formula: C11H11F3O

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O |

|---|---|

| Molecular Weight | 216.20 g/mol |

| IUPAC Name | (E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol |

| Standard InChI | InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+ |

| Standard InChI Key | ICIORZXATUNQRY-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC=CCO |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, (E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol, reflects its stereospecific (E)-configuration at the double bond and the substitution pattern on the phenyl ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁F₃O |

| Molecular Weight | 216.20 g/mol |

| CAS Registry Number | 1390626-06-8 |

| InChIKey | ICIORZXATUNQRY-OWOJBTEDSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC=CCO |

| PubChem CID | 105469472 |

The (E)-configuration ensures spatial separation between the hydroxyl group and the trifluoromethylphenyl moiety, influencing intermolecular interactions and solubility .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of (E)-configured alkenols:

-

Wittig Olefination: A phosphorus ylide reacts with a carbonyl precursor to form the double bond. For this compound, 3-(trifluoromethyl)benzaldehyde could serve as the electrophilic partner, with a properly functionalized phosphonium ylide introducing the allylic alcohol.

-

Grignard Addition Followed by Oxidation: A Grignard reagent derived from 3-(trifluoromethyl)phenyl bromide might add to an α,β-unsaturated aldehyde, followed by oxidation to install the hydroxyl group.

Reported Protocols

While no peer-reviewed synthesis of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol exists, VulcanChem highlights the use of Pd-catalyzed cross-coupling and stereoselective olefination for structurally related alkenols. For example:

-

Suzuki-Miyaura Coupling: A boronic acid derivative of the trifluoromethylphenyl group could couple with a halogenated allylic alcohol precursor. This method benefits from mild conditions and high functional group tolerance.

-

Sharpless Epoxidation/Oxidation: Epoxidation of a diene followed by ring-opening could yield the desired stereochemistry, though this route remains speculative for this target.

Physicochemical Properties

Predicted Properties

Computational models estimate the following properties for (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol:

-

LogP (Octanol-Water Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Water Solubility: <1 mg/mL at 25°C, consistent with hydrophobic fluorinated aromatics.

-

Melting Point: Estimated 80–90°C, based on analogs like 4-(trifluoromethyl)cinnamyl alcohol (mp 78°C) .

Stability and Reactivity

The allylic alcohol moiety confers susceptibility to acid-catalyzed dehydration, potentially forming a diene under harsh conditions. The trifluoromethyl group enhances oxidative stability compared to non-fluorinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume